Triethylene glycol monotetradecyl ether

描述

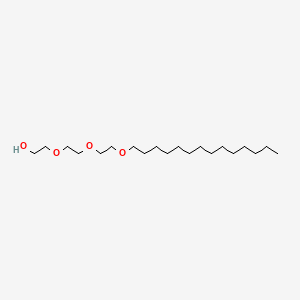

Structure

2D Structure

属性

CAS 编号 |

26826-30-2 |

|---|---|

分子式 |

C20H42O4 |

分子量 |

346.5 g/mol |

IUPAC 名称 |

2-[2-(2-tetradecoxyethoxy)ethoxy]ethanol |

InChI |

InChI=1S/C20H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22-17-19-24-20-18-23-16-14-21/h21H,2-20H2,1H3 |

InChI 键 |

NBPXCCCUFZBDQE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOCCOCCOCCO |

规范 SMILES |

CCCCCCCCCCCCCCOCCOCCOCCO |

其他CAS编号 |

26826-30-2 |

产品来源 |

United States |

Significance in Chemical and Materials Science Research on Ethoxylated Glycol Ethers

Ethoxylated glycol ethers are a versatile class of compounds widely utilized as solvents, emulsifiers, and coupling agents in numerous industrial and research applications. sigmaaldrich.cnshreechem.in They are synthesized through the reaction of an alcohol with ethylene (B1197577) oxide, allowing for precise control over the lengths of both the hydrophobic alkyl chain and the hydrophilic ethoxylate chain. sigmaaldrich.cn This structural tunability is central to their importance in chemical and materials science, as it enables the systematic study of structure-property relationships.

Triethylene glycol monotetradecyl ether serves as a model compound within this class. Researchers utilize it to investigate how the interplay between its C14 hydrophobic tail and the triethylene glycol headgroup influences bulk and interfacial properties. For instance, its solubility characteristics are a direct consequence of its molecular structure; the long hydrocarbon-like group provides solubility in non-polar environments, while the ether linkages and terminal hydroxyl group introduce sites for hydrogen bonding, enhancing water compatibility. sigmaaldrich.cn This amphiphilic nature is crucial in formulations such as coatings and inks, where these molecules can act as coalescing agents or stabilizers. glycol-ethers.eu Studies on homologous series of poly(ethylene glycol) mono-n-tetradecyl ethers (C14En) demonstrate how varying the number of ethylene oxide units (n) systematically alters properties like cloud point and micellization, providing fundamental insights applicable to the design of new materials with tailored characteristics. researchgate.net

Role in Interfacial and Colloidal Science Investigations

The primary function of Triethylene Glycol Monotetradecyl Ether in a research context is as a surfactant in the field of interfacial and colloid science. wikipedia.org Surfactants are molecules that spontaneously adsorb at interfaces (e.g., air-water or oil-water), lowering the interfacial tension. Above a specific concentration, known as the critical micelle concentration (cmc), these molecules self-assemble in the bulk solution to form aggregates called micelles.

This compound is frequently used to study the thermodynamics and kinetics of micelle formation. researchgate.net Research has shown that for surfactants with longer ethylene (B1197577) oxide chains, the cmc tends to decrease as temperature increases. researchgate.net However, for those with very short chains like C14E3, the relationship can be more complex. researchgate.net Thermodynamic parameters such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization are determined to understand the driving forces of the self-assembly process. For many non-ionic surfactants, micellization is an entropy-driven process, resulting from the release of structured water molecules from around the hydrophobic chains. researchgate.net

Investigations into mixed surfactant systems, for example combining triethylene glycol mono-n-octyl ether (C8E3) with other non-ionic surfactants, reveal complex phase behaviors. acs.orgnih.gov These studies are critical for understanding how to tune micellar interactions, which can be used to control the stability of colloidal dispersions, a principle relevant to applications like protein crystallization. acs.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H42O4 | nist.gov |

| Molecular Weight | 346.55 g/mol | N/A |

| Appearance | Solid | echemi.comchemicalbook.com |

| Melting Point | 16.5-17.0 °C | echemi.com |

| Boiling Point | 153 °C @ 0.035 Torr | echemi.com |

| Density | 0.950 g/cm³ @ 40 °C | echemi.com |

| Critical Micelle Conc. (cmc) | 5.5 x 10-5 M | ox.ac.uk |

Table 2: Thermodynamic Parameters of Micellization for C14En Surfactants This table presents data for a homologous series to illustrate the effect of the ethylene oxide chain length.

| Surfactant | Temperature (K) | ΔH°m (kJ mol-1) |

|---|---|---|

| C14E1 | 283.15 | -1.1 |

| 298.15 | -5.7 | |

| C14E2 | 283.15 | 1.8 |

| 298.15 | -1.2 | |

| C14E3 | 283.15 | 4.3 |

| 298.15 | 1.5 | |

| C14E4 | 283.15 | 8.8 |

| 298.15 | 5.9 |

Data derived from thermodynamic studies on the temperature dependence of micelle formation. researchgate.net

Emerging Research Trajectories in Advanced Materials and Biological Systems

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure and determining the concentration of this compound. These methods provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide valuable data for confirming the identity and purity of the compound.

¹³C NMR for Glycol Quantification: ¹³C NMR spectroscopy is particularly useful for quantifying the ethylene oxide units within the molecule. The chemical shifts of the carbon atoms in the polyoxyethylene chain provide distinct signals that can be integrated to determine the average degree of ethoxylation. For this compound, characteristic peaks corresponding to the carbon atoms of the three ethylene glycol units can be identified and their relative intensities measured. chemicalbook.comchemicalbook.comtcichemicals.com This quantitative information is vital for ensuring the quality and consistency of the surfactant.

A typical ¹³C NMR spectrum of a related compound, triethylene glycol monomethyl ether, shows distinct signals for the different carbon environments, which can be extrapolated to understand the spectrum of the monotetradecyl ether derivative. chemicalbook.com

Table 1: Representative ¹³C NMR Chemical Shifts for Ethoxylate Chains An interactive data table showing typical chemical shift ranges for carbon atoms in the polyoxyethylene and alkyl chains of alcohol ethoxylates.

| Carbon Position | Typical Chemical Shift (ppm) |

| Alkyl Chain (CH₃) | ~14 |

| Alkyl Chain (-CH₂-) | ~22-32 |

| -O-C H₂-CH₂- (alkyl side) | ~70-72 |

| -O-CH₂-C H₂-O- | ~70 |

| -CH₂-C H₂-OH | ~61 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and identifying the structure of this compound and its metabolites. Various ionization techniques and mass analyzers can be employed depending on the analytical goal.

HPLC-MS, GC-MS, and LC-ESI-QTOF for Compound and Metabolite Identification:

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is well-suited for analyzing volatile compounds. For less volatile alcohol ethoxylates, derivatization, such as silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to increase their volatility and improve chromatographic separation. researchgate.net The resulting mass spectra provide fragmentation patterns that aid in structural confirmation. GC-MS has been effectively used for the determination of various glycol ethers in complex matrices. restek.comresearchgate.net

HPLC-MS: High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a versatile technique for analyzing non-volatile and thermally labile compounds like this compound. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization source that produces intact molecular ions, allowing for accurate molecular weight determination. google.com This method is particularly valuable for studying the degradation and metabolism of alcohol ethoxylates, enabling the identification of various transformation products. researchgate.net

LC-ESI-QTOF: The coupling of liquid chromatography with electrospray ionization and a quadrupole time-of-flight (QTOF) mass spectrometer offers high resolution and mass accuracy. waters.com This capability is crucial for the unambiguous identification of unknown metabolites and degradation products by providing their elemental composition. gcms.cz

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used for the structural confirmation of this compound. The FT-IR spectrum provides a molecular fingerprint, showing characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the terminal hydroxyl group.

C-H Stretching: Sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl chain and ethylene glycol units.

C-O Stretching: Strong absorptions in the 1050-1150 cm⁻¹ range, characteristic of the ether linkages (C-O-C) in the polyoxyethylene chain.

These spectral features collectively confirm the presence of the key structural elements of the molecule. nist.govresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, allowing for its accurate quantification and the analysis of related compounds.

High-Performance Liquid Chromatography (HPLC) with Fluorimetric (FD) and Ultraviolet (UV) Detection

HPLC is a cornerstone technique for the analysis of alcohol ethoxylates. lcms.cz While this compound does not possess a strong native chromophore for UV detection or be naturally fluorescent, derivatization can be employed to enhance detection sensitivity.

Derivatization for Enhanced Detection: To enable sensitive detection by UV or fluorescence detectors, the terminal hydroxyl group of the molecule can be reacted with a labeling agent. acs.org For instance, derivatization with benzoyl chloride introduces a benzoyl group, which is strongly UV-absorbent, allowing for detection at wavelengths around 237 nm. nih.govupce.cz For fluorescence detection, reagents like N-(2-phenyl-indolyl)-acetic acid can be used to form a fluorescent ester, enabling highly sensitive quantification with detection limits in the low µg/mL range. nih.gov

Table 2: HPLC Method Parameters for Derivatized Glycol Ethers An interactive data table summarizing typical HPLC conditions for the analysis of derivatized alcohol ethoxylates.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid acs.org |

| Detection | UV at ~230-240 nm (for benzoyl derivatives) nih.govupce.cz or Fluorescence (Ex/Em specific to the label) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the analysis of volatile organic compounds, including some glycol ethers. measurlabs.com The FID provides excellent sensitivity for hydrocarbons.

Analysis of Glycol Ethers: While higher molecular weight alcohol ethoxylates like this compound can be challenging to analyze directly by GC due to their low volatility, GC-FID is a standard method for analyzing smaller glycol ethers and can be adapted for larger molecules. shimadzu.comcdc.gov Techniques such as using high-temperature columns and on-column injection can extend the applicability of GC to higher molecular weight ethoxylates. thermofisher.com Derivatization to form more volatile silyl (B83357) ethers can also facilitate GC analysis. researchgate.net The method is particularly useful for quantifying the free alcohol content and determining the distribution of lower ethoxymers in a sample. thermofisher.com

Scattering Techniques for Supramolecular Structure Analysis

Scattering techniques are indispensable for characterizing the size, shape, and hierarchical organization of surfactant aggregates in solution and at interfaces. By analyzing the angular distribution of scattered radiation (neutrons or light), detailed information about the structural properties of this compound assemblies can be obtained.

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on a mesoscopic scale, typically from 1 to 100 nanometers. griffith.edu.au It is particularly well-suited for characterizing surfactant micelles, providing information on their shape, size, aggregation number, and internal structure. griffith.edu.aursc.org The key advantage of neutrons over X-rays is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to vary the scattering contrast, making specific parts of a complex structure, like the core or shell of a micelle, "visible" to the neutron beam. rsc.org

In studies of polyoxyethylene alkyl ether surfactants, SANS is used to determine the morphology of the aggregates formed in solution. For instance, in a SANS study on heptaethylene glycol monotetradecyl ether (C14E7), a close analogue of this compound, the technique was used to analyze the structure of mixed micellar solutions. nih.gov By fitting the scattering data to geometric models, researchers can distinguish between spherical, ellipsoidal, or cylindrical micellar shapes and quantify their dimensions. nih.gov

Ultra Small-Angle Neutron Scattering (USANS) extends the accessible length scale of SANS up to several tens of microns. restek.comnih.govresearchgate.net This makes USANS ideal for characterizing larger hierarchical structures, such as the aggregation of micelles, the formation of colloidal crystals, or the structure of complex fluids and gels. restek.comnih.gov For a system containing this compound, USANS could probe inter-micellar interactions and the formation of larger-scale ordered phases that are beyond the resolution of standard SANS instruments. industryarc.com

Table 3.3.1: Representative SANS Analysis of C14-based Ethoxylate Surfactant Micelles Data derived from a study on a related compound, C14E7, to illustrate typical parameters obtained from SANS analysis.

| Parameter | Value | Description | Source |

| Micelle Concentration | 0.50% | The concentration of the surfactant in the aqueous solution. | nih.gov |

| Aggregation Number (Nagg) | ~75 | The average number of surfactant molecules per micelle. | nih.gov |

| Micelle Core Radius | ~17.8 Å | The radius of the hydrophobic core formed by the tetradecyl chains. | nih.gov |

| Micelle Shape | Ellipsoidal | The determined geometric shape of the self-assembled aggregates. | nih.gov |

Neutron Reflectivity is a surface-sensitive technique used to obtain detailed structural information about thin films and adsorbed layers at interfaces, such as the air-liquid or solid-liquid interface. nih.govresearchgate.net The technique measures the intensity of a neutron beam reflected from a flat surface as a function of the angle of incidence. This reflectivity profile can be analyzed to determine the thickness, density, and composition of interfacial layers with sub-nanometer resolution. researchgate.net

For surfactants like this compound, neutron reflectivity is invaluable for characterizing the adsorbed layer at an interface. rsc.org By selectively deuterating either the alkyl chain, the ethylene glycol headgroup, or the solvent, researchers can obtain a detailed picture of the layer's structure. Research on the closely related compound triethylene glycol monododecyl ether (C12E3) demonstrates the power of this technique. academie-sciences.frnih.govnih.gov These studies have determined how the thickness of the hydrocarbon chain region and the ethylene glycol region vary with surface concentration. academie-sciences.fr Findings indicate that at high surface coverage, the alkyl chains are substantially tilted away from the surface normal, and the ethylene glycol headgroups are oriented towards the normal direction. academie-sciences.fr

Table 3.3.2: Neutron Reflectivity Findings for C12E3 Adsorbed Layer at the Air-Water Interface Data for the analogue C12E3 illustrates the detailed structural information obtainable via Neutron Reflectivity.

| Parameter | Value at CMC | Value at 1 x 10-6 M | Description | Source |

| Area per Molecule (A) | 36 Ų | 89 Ų | The average area occupied by a single surfactant molecule at the interface. | academie-sciences.fr |

| Alkyl Chain Layer Width | 14 ± 1 Å | 10 ± 1.5 Å | The thickness of the hydrophobic part of the adsorbed layer. | academie-sciences.fr |

| Ethylene Glycol Layer Width | 13 ± 1 Å | 5 ± 2 Å | The thickness of the hydrophilic part of the adsorbed layer. | academie-sciences.fr |

| Alkyl-EG Separation | 8 ± 0.5 Å | 4.5 ± 1 Å | The separation distance between the centers of the alkyl and ethylene glycol regions. | academie-sciences.fr |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of sub-micron particles and molecules in a liquid. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.

DLS is widely used for the characterization of this compound aggregates like micelles and vesicles. rsc.org It provides a rapid determination of the average particle size and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. For example, DLS can be used to monitor the formation of micelles above the critical micelle concentration (CMC) and to study the effect of temperature, concentration, or additives on their size. rsc.org In the context of vesicular systems, DLS is critical for determining the size and uniformity of vesicles, which is essential for applications such as drug delivery.

Table 3.3.3: Typical DLS Measurement Parameters for Surfactant Aggregates This table presents representative data that can be obtained from a DLS experiment on a micellar or vesicular solution.

| Parameter | Typical Value | Description | Source |

| Hydrodynamic Radius (Rh) | 5 - 100 nm | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. Varies with aggregate type (micelle vs. vesicle). | |

| Polydispersity Index (PDI) | < 0.1 - 0.3 | A dimensionless measure of the heterogeneity of sizes of particles in a mixture. Values < 0.1 indicate a nearly monodisperse sample. | |

| Count Rate | 100 - 500 kcps | Kilocounts per second; indicates the intensity of scattered light, related to particle concentration and size. | |

| Measurement Temperature | 25 °C | The temperature at which the analysis is performed, as it affects viscosity and Brownian motion. | rsc.org |

Other Specialized Analytical Approaches

Beyond scattering techniques, other specialized methods can provide complementary information about the properties and purity of this compound.

Tensammetry is an electrochemical technique based on alternating current (AC) voltammetry that is highly sensitive to the adsorption and desorption of surface-active substances at a mercury electrode interface. The method measures the change in the capacitive current of the electrode, which is altered when surfactant molecules adsorb onto its surface. This technique can be used to determine the critical micelle concentration (CMC) and to study the thermodynamics of surfactant adsorption.

For a non-ionic surfactant like this compound, the adsorption process is cooperative, involving lateral interactions between adsorbed molecules. Tensammetric measurements can reveal the potential range over which the surfactant is adsorbed and the concentration at which surface saturation occurs. The shape of the tensammetric peaks can provide qualitative information about the interactions within the adsorbed layer. While classical surface tension measurements are more common for determining the CMC, tensammetry offers a sensitive alternative for studying adsorption dynamics at an electrified interface. griffith.edu.au

Headspace sampling coupled with Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds in a sample matrix. The headspace technique involves sampling the gas phase in equilibrium with the solid or liquid sample in a sealed vial. This vapor is then injected into a GC-MS system, which separates the volatile components and identifies them based on their mass spectra.

While this compound itself is not sufficiently volatile for direct HS-GC-MS analysis, this method is highly effective for quality control by detecting volatile impurities. It can be used to quantify residual solvents from the synthesis process or to identify low molecular weight degradation products. Validated GC-MS methods exist for the analysis of related glycol ethers, including triethylene glycol, in various matrices. These methods demonstrate high sensitivity and specificity, with defined limits of detection (LOD) and quantification (LOQ). academie-sciences.fr The application of HS-GC-MS would ensure the purity of a this compound sample by screening for potentially problematic volatile contaminants.

Table 3.4.1: Example Validation Parameters for GC-MS Analysis of Glycol Ethers Data derived from validated methods for related glycol ethers to illustrate the analytical performance of the technique.

| Analyte Example | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Source |

| Triethylene Glycol (TEG) | 2 - 20 | >0.99 | - | 2.0 | |

| Diethylene Glycol Monoethyl Ether | 25 - 200 | >0.995 | 3.70 | 12.34 | |

| Triethylene Glycol Dimethyl Ether | 25 - 200 | >0.995 | 1.61 | 5.38 |

Supramolecular Chemistry and Self Assembly Phenomena of Triethylene Glycol Monotetradecyl Ether and Analogues

Micellar Systems and Aggregation Behavior

In solution, above a certain concentration, individual surfactant molecules (unimers) aggregate to form organized structures known as micelles. This process is a dynamic equilibrium, governed by a delicate balance of hydrophobic and hydrophilic interactions.

The critical micelle concentration (CMC) is a fundamental property that marks the onset of micelle formation. rsc.org It is the concentration at which the properties of the surfactant solution, such as surface tension, conductivity, and light scattering, exhibit an abrupt change. researchgate.net The CMC can be determined experimentally by monitoring one of these physical properties as a function of surfactant concentration and identifying the breakpoint in the resulting plot. researchgate.netresearchgate.net Common techniques include surface tensiometry, where the surface tension remains relatively constant above the CMC, and conductivity measurements, which show a change in the slope of conductivity versus concentration due to the different mobility of micelles compared to free monomers. rsc.orgresearchgate.net Fluorescence spectroscopy, using probes like pyrene, is also a sensitive method, as the probe's microenvironment changes significantly upon incorporation into the hydrophobic micelle core. researchgate.net

Several factors influence the CMC of poly(ethylene glycol) alkyl ethers like C14E3:

Hydrophobic Chain Length: Increasing the length of the alkyl chain (the 'tail') enhances the hydrophobicity of the surfactant, which promotes the transfer of the molecule from the aqueous phase to the micelle. Consequently, the CMC decreases logarithmically with an increase in the number of carbon atoms in the hydrophobic chain. researchgate.net

Hydrophilic Head Group: For nonionic surfactants like the CiEj series, the ethylene (B1197577) oxide (EO) chain constitutes the hydrophilic head group. Increasing the length of the EO chain increases the surfactant's hydrophilicity and its solubility in water, leading to a higher CMC. researchgate.net

Temperature: The effect of temperature on the CMC of nonionic surfactants is complex. Typically, as the temperature increases, the hydration of the ethylene oxide head groups decreases. This makes the surfactant effectively more hydrophobic, favoring micellization and thus lowering the CMC. nih.govresearchgate.net However, at higher temperatures, the increased thermal motion can disrupt the structured water around the hydrophobic tails, which opposes micellization, leading to an increase in the CMC. nih.gov This often results in a U-shaped curve when plotting CMC against temperature, with a characteristic minimum CMC at a specific temperature. nih.govwpmucdn.com For many polyoxyethylene alkyl ethers, this minimum occurs around 50 °C. nih.gov

Electrolytes: The addition of electrolytes (salts) to aqueous solutions of nonionic surfactants generally has a minor effect compared to ionic surfactants. researchgate.net However, high concentrations of salts can influence the hydration of the ethylene oxide groups, leading to a "salting-out" effect. This reduces the solubility of the surfactant monomers and can cause a slight decrease in the CMC. researchgate.netjsirjournal.com

Solvent: The CMC is highly dependent on the nature of the solvent. In polar non-aqueous solvents, the solvophobic effect that drives aggregation can be different from the hydrophobic effect in water, often resulting in higher CMC values. rsc.orgresearchgate.net

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Poly(ethylene glycol) Alkyl Ethers

| Factor | Influence on CMC | Underlying Reason |

|---|---|---|

| Increase in Alkyl Chain Length | Decrease | Increased hydrophobicity favors aggregation. researchgate.net |

| Increase in Ethylene Oxide Chain Length | Increase | Increased hydrophilicity favors dissolution as monomers. researchgate.net |

| Increase in Temperature | Typically decreases, may show a minimum | Dehydration of head groups favors micellization, while thermal disruption of water structure around tails opposes it. nih.govresearchgate.net |

| Addition of Electrolytes | Slight Decrease | "Salting-out" effect reduces monomer solubility. researchgate.netjsirjournal.com |

| Change of Solvent | Varies Significantly | Depends on solvent polarity and solvophobic interactions. researchgate.net |

The shape and size of micelles are governed by the molecular geometry of the surfactant molecules and the solution conditions. wikipedia.org This relationship is often described by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (v), the area of the hydrophilic head group at the micelle surface (a), and the length of the tail (l).

For C14E3 in aqueous media, the molecules aggregate to shield their hydrophobic tetradecyl tails from the water, forming a core, while the hydrophilic triethylene glycol heads form a corona in contact with the aqueous phase. nih.gov At concentrations just above the CMC, these aggregates are typically spherical. nih.gov As the surfactant concentration increases or with changes in conditions like temperature or ionic strength, these spherical micelles can grow and transition into larger, elongated structures such as cylindrical or worm-like micelles. wikipedia.org This transition is driven by changes in the effective packing parameter; for instance, increased temperature can dehydrate the headgroups, reducing their effective area 'a' and favoring a transition to cylindrical structures. Studies on analogues like hexaethylene glycol monododecyl ether (C12E6) have shown that they can form elongated, cylindrical micelles.

In nonpolar (apolar) solvents, the aggregation behavior is inverted. The polar head groups form the core of the aggregate, while the hydrophobic tails extend into the nonpolar solvent. infinitylearn.com The formation of such aggregates, known as reverse micelles, also depends on the molecular geometry. Simulations of surfactants with inverted polarity, featuring a triethylene glycol tail, have shown the formation of stable spherical or cylindrical aggregates in nonpolar solvents like cyclohexane (B81311). nih.gov

In nonpolar solvents like heptane (B126788) or cyclohexane, surfactants such as triethylene glycol monotetradecyl ether can self-assemble into reverse micelles (also called inverted micelles). arxiv.org In these structures, the hydrophilic triethylene glycol head groups cluster together to form a polar core, which can solubilize small amounts of water or other polar molecules, while the hydrophobic tetradecyl chains are oriented outwards into the continuous nonpolar medium. arxiv.orgnih.gov The formation of reverse micelles is an enthalpically driven process, promoted by the strong dipole-dipole interactions between the polar head groups.

The size and shape of these reverse micelles are highly dependent on factors such as the surfactant concentration, the nature of the nonpolar solvent, and the amount of water present, often quantified by the molar ratio of water to surfactant (W₀). nih.gov Even in "dry" or anhydrous nonpolar solvents, small aggregates can form. Studies on related nonionic surfactants like C12E5 in cyclohexane have shown a clear transition from monomers to aggregates, suggesting a critical concentration for reverse micelle formation exists even without water.

Before the formation of well-defined reverse micelles, smaller, less organized aggregates known as protomicelles or premicellar aggregates may exist. These are typically small clusters of a few surfactant molecules and represent the initial stages of the self-assembly process in nonpolar environments.

Interfacial Adsorption and Monolayer Structures

As an amphiphile, C14E3 has a strong tendency to migrate to interfaces, such as the boundary between air and water or oil and water, where it can orient its hydrophobic and hydrophilic moieties into the preferred phases, thereby lowering the interfacial energy.

At the air/water interface, this compound molecules form a monomolecular layer (monolayer) with their hydrophobic tetradecyl tails oriented towards the air and their hydrophilic triethylene glycol heads immersed in the water subphase. This adsorption process leads to a significant reduction in the surface tension of the water.

Neutron reflectivity studies on closely related poly(oxyethylene) alkyl ethers (CnEm) provide detailed structural insights into these adsorbed monolayers. For instance, studies on C14E8 show that the adsorbed molecules can exist in different conformational states depending on the surface coverage. rsc.org At low surface concentrations, the molecules may lie relatively flat, occupying a larger area per molecule. As the surface concentration increases towards saturation (near the CMC), the molecules become more tightly packed and are oriented more perpendicular to the interface. wikipedia.org This packing density influences the thickness of the adsorbed layer. The flexible ethylene oxide chains can adopt various conformations, and their arrangement is influenced by interactions with each other and with the water molecules at the interface.

Oil/Water Interfaces: At the interface between oil and water, C14E3 molecules adsorb with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This reduces the interfacial tension between the two immiscible liquids, a key principle behind emulsification. spe.org The effectiveness of tension reduction depends on factors like temperature, the chemical nature of the oil, and the surfactant concentration. nih.gov Studies on the adsorption of C14E8 at the interface between water and air saturated with alkane vapors (such as heptane) show that the presence of the hydrocarbon phase significantly influences the adsorption equilibrium and dynamics. rsc.org The partitioning of the surfactant between the bulk phases and the interface is a complex process that dictates the final interfacial tension. psu.edunih.gov

Solid/Solution Interfaces: The adsorption of this compound onto solid surfaces from a solution is critical in applications like detergency, mineral flotation, and surface modification. jsirjournal.com The nature of the adsorption depends heavily on the properties of the solid surface and the solvent.

On hydrophilic surfaces like silica (B1680970) in an aqueous solution, adsorption is often driven by interactions between the ethylene oxide head groups and the surface. Neutron reflection studies on the adsorption of hexaethylene glycol monododecyl ether (C12E6) onto silica have shown that the surfactant forms an adsorbed layer where the structure is influenced by the concentration. globalauthorid.com At low concentrations, a patchy monolayer may form, while at higher concentrations (near and above the CMC), a more complex structure, potentially a bilayer or adsorbed micelles, can be established. Studies involving the adsorption of polyethylene (B3416737) glycol (PEG) onto silica show that hydrogen bonding can play a significant role in the attachment of the ether oxygens to the surface. nih.govresearchgate.net

On hydrophobic surfaces, the adsorption is primarily driven by hydrophobic interactions between the surfactant's alkyl chain and the surface. The adsorbed layer structure will again depend on concentration and the specific surface chemistry.

Structural Characterization of Adsorbed Layers (e.g., Thickness and Molecular Orientation)

The structure of adsorbed layers of poly(ethylene oxide) alkyl ethers, such as this compound (C14E3), at interfaces is critical for understanding their function in applications like emulsification and foaming. Techniques like neutron reflection and ellipsometry are pivotal in elucidating the thickness and molecular arrangement within these layers. nih.govd-nb.info

Neutron reflection studies on analogous surfactants, like triethylene glycol monododecyl ether (C12E3), at the air-water interface provide significant insights applicable to C14E3. ox.ac.uk These studies reveal that the surfactant molecules form a distinct layer where the hydrophobic alkyl chains are oriented away from the aqueous phase, and the hydrophilic ethylene oxide (EO) headgroups are immersed in water. The thickness and organization of these layers are highly dependent on the surface concentration. ox.ac.uk

Ellipsometry is another powerful non-destructive optical technique used to measure the thickness of thin films, including adsorbed surfactant layers. aau.dkresearchgate.netsvc.org It measures the change in the polarization state of light upon reflection from a surface. nih.gov By modeling the interface as a multi-layer system (e.g., substrate, film, ambient), one can accurately determine the film's thickness, often with angstrom-level resolution. aau.dkresearchgate.net For a C14E3 layer adsorbed on a solid substrate, ellipsometry could be used to monitor the growth of the layer and determine its average thickness as a function of concentration or time. svc.org

The table below summarizes typical structural parameters for an analogous C12E3 adsorbed layer at the air-water interface, determined by neutron reflection, which can be considered representative for understanding C14E3 behavior.

Table 1: Structural Parameters of Adsorbed Triethylene Glycol Monododecyl Ether (C12E3) Layers

| Parameter | High Surface Concentration (Area/molecule ≈ 36 Ų) | Low Surface Concentration (Area/molecule ≈ 89 Ų) |

|---|---|---|

| Alkyl Chain Layer Thickness (σ)* | 14 ± 1 Å | 10 ± 1.5 Å |

| Ethylene Glycol Layer Thickness (σ)* | 13 ± 1 Å | 5 ± 2 Å |

| Alkyl-EO Group Separation | 8 ± 0.5 Å | 4.5 ± 1 Å |

| Alkyl Chain Orientation | Substantially tilted, contains gauche conformations | Substantially tilted |

| Ethylene Glycol Chain Orientation | Close to normal | Nearly flat in the surface plane |

Data sourced from neutron reflection studies on C12E3. ox.ac.uk

Vesicular and Lamellar Phase Formation

In aqueous solutions above a certain concentration and temperature, non-ionic surfactants like C14E3 can self-assemble into a variety of ordered structures beyond simple micelles. Among the most significant are vesicular and lamellar phases, which are crucial in applications ranging from drug delivery to materials science.

Vesicles are microscopic, closed, spherical structures composed of one or more concentric lipid or surfactant bilayers. Unilamellar vesicles have a single bilayer, while multilamellar vesicles (MLVs) consist of several, onion-like concentric bilayers separated by layers of solvent. wikipedia.orgresearchgate.net The formation of these structures is driven by the hydrophobic effect, which encourages the surfactant tails to aggregate and minimize contact with water, while the hydrophilic headgroups face the aqueous environment, both inside and outside the vesicle.

The formation of bilamellar and multilamellar vesicles from C14E3 in water can be induced by methods such as simple hydration of a dry surfactant film, followed by mechanical agitation (e.g., vortexing). wikipedia.org This process typically results in a heterogeneous population of MLVs. researchgate.netnih.gov

Characterization of these vesicular structures is commonly performed using:

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques are powerful for determining the structural parameters of vesicles. nih.govchemrxiv.orgnih.gov The scattering patterns provide information on the vesicle radius, the bilayer thickness, and the lamellarity (number of bilayers). nih.govresearchgate.net For MLVs, a series of sharp Bragg peaks in the scattering profile indicates a well-ordered, repeating lamellar structure. researchgate.net

Electron Microscopy (EM): Techniques like Freeze-Fracture Transmission Electron Microscopy (FF-TEM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM) allow for direct visualization of the vesicles. nih.gov These methods can confirm the spherical shape and lamellarity of the vesicles, revealing the distinct layers of the bilayers. wikipedia.org

The lamellar phase (Lα) is a liquid crystalline phase characterized by surfactant molecules arranged in extended parallel bilayers separated by layers of water. wikipedia.org Dispersions of this phase can contain fragments of these bilayers or multilamellar vesicles. nih.govresearchgate.net The properties of these lamellar structures, particularly the membranes themselves, are of significant scientific interest.

The analysis of membrane properties includes:

Bilayer Thickness: As with vesicles, SAXS and SANS are primary methods for measuring the repeating distance (d-spacing) of the lamellar phase, which includes the bilayer thickness and the intervening water layer. nih.govresearchgate.net

Membrane Fluidity and Rigidity: The hydrocarbon chains within the core of the C14E3 bilayer are in a liquid-like, disordered state in the Lα phase. This fluidity is crucial for the properties of the membrane. Techniques like Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) spectroscopy can probe the mobility and order of the alkyl chains within the bilayer. The rigidity of the membrane can be influenced by factors such as temperature and the addition of other molecules.

The transition from a micellar solution to a lamellar phase is a key characteristic of the phase behavior of surfactants like C14E3 and is highly dependent on both concentration and temperature. nih.gov

Influence of Structural Modifications on Self-Assembly (e.g., Ethylene Oxide and Alkyl Chain Lengths)

The self-assembly behavior of polyoxyethylene alkyl ether surfactants is highly tunable by modifying their molecular architecture, specifically the length of the hydrophobic alkyl chain (n) and the number of hydrophilic ethylene oxide (EO) units (m) in the C_n_E_m molecule. mdpi.comnih.gov

Influence of Alkyl Chain Length (n): Increasing the length of the alkyl chain (e.g., moving from C12E3 to C14E3) enhances the hydrophobicity of the surfactant. nih.govresearchgate.netrsc.org This generally leads to a lower critical micelle concentration (cmc), as fewer molecules are needed to form aggregates to shield the larger hydrophobic tails from water. A longer alkyl chain also favors the formation of structures with lower curvature, such as lamellar phases or larger vesicles, over smaller spherical micelles. nih.govrsc.orgsemanticscholar.org

Influence of Ethylene Oxide (EO) Chain Length (m): The length of the hydrophilic EO chain dictates the size of the headgroup and its interaction with water. mdpi.comresearchgate.netnih.gov For a fixed alkyl chain like C14, increasing the number of EO units (e.g., from C14E3 to C14E6) increases the effective headgroup area. This favors the formation of more highly curved structures like spherical or cylindrical micelles. Conversely, a shorter EO chain, as in C14E3, reduces the steric repulsion between headgroups, making it easier for the surfactant to pack into flatter structures like bilayers and lamellar phases. Studies have shown that a critical number of EO units may be required for certain properties, like crystallization of the headgroup, to occur. researchgate.netnih.gov

The balance between the hydrophobic and hydrophilic parts of the molecule, often quantified by the Hydrophilic-Lipophilic Balance (HLB) number, is a key determinant of self-assembly. It is the interplay between both the alkyl and EO chain lengths that dictates the optimal packing geometry and the resulting macroscopic phase behavior. mdpi.comresearchgate.net

Table 2: General Effects of Structural Modification on Surfactant Self-Assembly

| Structural Change | Effect on Hydrophobicity | Effect on Headgroup Size | Typical Impact on Self-Assembly |

|---|---|---|---|

| Increase Alkyl Chain Length (n) | Increases | No change | Lower CMC, favors lower curvature structures (e.g., vesicles, lamellae) |

| Decrease Alkyl Chain Length (n) | Decreases | No change | Higher CMC, favors higher curvature structures (e.g., micelles) |

| Increase EO Chain Length (m) | No change | Increases | Higher CMC, favors higher curvature structures (e.g., micelles) |

| Decrease EO Chain Length (m) | No change | Decreases | Lower CMC, favors lower curvature structures (e.g., vesicles, lamellae) |

This table presents general trends observed for polyoxyethylene alkyl ether surfactants. mdpi.comnih.govrsc.orgresearchgate.net

Theoretical and Computational Modeling of Self-Assembly (e.g., Molecular Dynamics Simulations)

Theoretical and computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the self-assembly of surfactants like C14E3 at an atomistic or coarse-grained level. mdpi.comosti.gov These simulations provide insights into the structure, dynamics, and thermodynamics of aggregate formation that are often difficult to access experimentally. hhatch.comrice.edunih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the system by calculating the trajectories of atoms and molecules over time based on classical mechanics. mdpi.comresearchgate.net For C14E3, simulations can be performed at different levels of detail:

All-Atom (AA) Simulations: These simulations explicitly represent every atom in the surfactant and solvent molecules. AA simulations provide a high level of detail regarding molecular conformation, hydration of the EO chain, packing of the alkyl tails, and interactions between the surfactant and other molecules. nih.gov They can be used to study the detailed structure of a single micelle or a patch of a bilayer. nih.govresearchgate.net

Coarse-Grained (CG) Simulations: In CG models, groups of atoms are represented as single "beads" or interaction sites. hhatch.com This simplification reduces the computational cost, allowing for the simulation of larger systems (e.g., vesicle formation, phase transitions) over longer timescales. nih.gov These models are designed to reproduce key thermodynamic and structural properties of the system. hhatch.comnih.gov

MD simulations can be used to:

Predict the structure and size of micelles and vesicles. nih.gov

Characterize the order and dynamics of the alkyl chains within a bilayer. nih.gov

Calculate the potential of mean force for a surfactant molecule moving from the aqueous phase into a micelle or bilayer, providing insight into the thermodynamics of self-assembly.

Visualize the dynamic process of self-assembly, from random monomers to ordered aggregates. osti.gov

By combining simulation results with experimental data from techniques like NMR and scattering, a comprehensive, multi-scale understanding of the supramolecular behavior of C14E3 can be achieved. mdpi.com

Role of Triethylene Glycol Monotetradecyl Ether in Advanced Materials and Nanotechnology Research

Surfactant-Assisted Nanoparticle Synthesis and Stabilization

The molecular structure of triethylene glycol derivatives is highly effective for controlling the growth and preventing the aggregation of nanoparticles. In a polyol synthesis route, triethylene glycol (TEG) has been used to produce and stabilize superparamagnetic manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles. diva-portal.orgresearchgate.net The oxygen atoms on the TEG chain covalently attach to the metal centers on the nanoparticle surface, creating a protective layer. diva-portal.orgresearchgate.net This surface conjugation prevents agglomeration, resulting in spherical nanoparticles of relatively uniform size. researchgate.net Vibrating sample magnetometer measurements confirmed the superparamagnetic nature of these TEG-stabilized nanoparticles. diva-portal.orgresearchgate.net

Similarly, dendrimers with a triethylene glycol core have been employed as templates for synthesizing stable gold nanoparticles (AuNPs). nih.gov In this method, chloroauric acid is reduced in the presence of the dendrimer, which controls the growth and stabilizes the resulting nanoparticles, yielding AuNPs with a particle size of around 10 nm. nih.gov The use of polyethylene (B3416737) glycol (PEG) and its derivatives as stabilizing or capping agents is a well-established green chemistry approach for nanoparticle synthesis, as it controls particle size and shape while ensuring stability in colloidal solutions. nih.gov

Table 1: Examples of Nanoparticles Synthesized with Triethylene Glycol Derivatives

| Nanoparticle Material | Synthesis Role of Glycol Ether | Resulting Particle Characteristics | Source(s) |

|---|---|---|---|

| Manganese Ferrite (MnFe₂O₄) | Stabilizing agent via polyol route | Superparamagnetic, spherical, uniform size | diva-portal.org, researchgate.net |

| Gold (Au) | Template for synthesis | Stable, particle size ~10 nm | nih.gov |

| Silver (Ag) | Stabilizer/Passivating agent | Stable colloidal nanoparticles | nih.gov |

Colloidal System Stabilization and Engineering Applications

The function of triethylene glycol ethers extends to the stabilization of broader colloidal systems. Research has demonstrated the utility of triethylene glycol mono-n-octyl ether (a related compound with a shorter alkyl chain) in tuning interparticle interactions in colloidal dispersions. nih.gov When mixed with another non-ionic surfactant, n-octyl-beta-D-glucoside, it forms mixed micelles in an aqueous solution. nih.gov

The stability of these systems is temperature-dependent, and approaching the liquid-liquid phase boundary (cloud point) enhances attractive micellar interactions. nih.gov This principle was applied to engineer the aggregation of colloidal silica (B1680970) particles. The silica particles were found to aggregate under conditions near the cloud point of the surfactant mixture, a finding that is highly relevant for processes like protein crystallization where controlled aggregation is desired. nih.gov This demonstrates how the phase behavior of glycol ethers can be precisely manipulated to control the stability and interaction of dispersed particles in an engineered colloidal system. nih.gov

**5.3. Polymeric Systems and Electrolytes Research

The integration of the triethylene glycol moiety into polymer structures is a key strategy for developing advanced functional polymers, including electrolytes, hydrogels, and other smart materials.

Gel polymer electrolytes (GPEs) are a critical area of research for improving the safety and performance of batteries. Ethylene (B1197577) glycol-based polymers are frequently used as the matrix in these systems. For instance, gel polymer electrolytes for sodium batteries have been developed using a blend of poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) and poly(methyl methacrylate) (PMMA), plasticized with molecular solvents including tetraethylene glycol dimethyl ether (TEGDME), a structurally similar compound. rsc.org The ethylene oxide units within the polymer structure are crucial for solvating cations (like Li⁺ or Na⁺) and facilitating their transport, which is the basis of ionic conductivity. rsc.orgnih.gov In another study, a crosslinked network polymer electrolyte was formed from a tri-epoxide monomer, where the resulting polymer network provides excellent physical support and creates channels for lithium-ion hopping. mdpi.com These systems demonstrate high ionic conductivity and a wide electrochemical stability window, essential properties for high-performance electrochemical devices. rsc.orgmdpi.com

Table 2: Properties of a Gel Polymer Electrolyte System for Sodium Batteries

| Component | Function |

|---|---|

| PVdF-HFP / PMMA | Blend Polymer Host |

| Sodium Perchlorate (NaClO₄) | Ion-Conducting Salt |

| EMIM-BF₄ / TEGDME | Molecular Solvents (Plasticizers) |

| Property | Value |

| Ionic Conductivity (Room Temp) | 5.8 × 10⁻³ S cm⁻¹ |

| Electrochemical Stability Window | 5 V |

| Na⁺ Transference Number | 0.20 |

| Thermal Stability | Gel phase stable up to 125 °C |

Source: rsc.org

As detailed in section 5.2, binary surfactant systems containing triethylene glycol monoalkyl ethers can be used to induce and control the aggregation of silica nanoparticles. nih.gov In a system containing triethylene glycol mono-n-octyl ether and n-octyl-beta-D-glucoside, the approach to the cloud point temperature leads to stronger attractive forces between the surfactant micelles. nih.gov When colloidal silica is present in this system, these forces also mediate the interaction between the silica particles, causing them to aggregate. nih.gov This demonstrates a mechanism where the phase behavior of a binary system, driven by the properties of the glycol ether, can be used to facilitate the "absorption" or aggregation of silica from a dispersion.

Triethylene glycol units are fundamental building blocks for creating "smart" polymers that respond to external stimuli, particularly temperature. nih.govmdpi.com A new class of amphiphilic block copolymers, poly(lactide)-b-poly(triethylene glycol methyl ether methacrylate) (PLA-b-PTEGMA), has been synthesized via a one-pot ring-opening polymerization (ROP) and reversible addition-fragmentation chain transfer (RAFT) polymerization process. nih.govresearchgate.net

In this structure:

The PLA block is a biodegradable and hydrophobic polyester. nih.govresearchgate.net

The PTEGMA block , built from triethylene glycol methyl ether methacrylate (B99206) monomers, is hydrophilic and provides thermo-responsiveness. nih.govresearchgate.net

The hydrophilic PEG-based chains are essential for creating hydrogels with adjustable properties. nih.gov The structural impact of integrating the hydrophobic PLA block is a reduction in the lower critical solution temperature (LCST) of the PTEGMA block. nih.gov This means the temperature at which the polymer transitions from a soluble to an insoluble state can be tuned by altering the ratio of the hydrophobic to hydrophilic blocks. nih.gov This tunability is critical for creating injectable hydrogels that are liquid at room temperature but form a gel at body temperature, a property highly sought after for drug delivery and tissue engineering applications. nih.govmdpi.comresearchgate.net

Modification of Materials for Energy Storage Systems (e.g., Redox Flow Batteries)

The modification of materials with glycol ethers is a promising strategy for enhancing energy storage systems. In lithium-ion batteries, for example, gel network polymer electrolytes have been created by the in-situ polymerization of monomers like trimethylolpropane (B17298) triglycidyl ether. mdpi.com The resulting three-dimensional polymer framework, rich in ether linkages, offers both high mechanical strength and favorable electrochemical properties. mdpi.com

The incorporation of polyethylene glycol derivatives into electrolytes improves performance by:

Enhancing Ionic Conductivity : The ether oxygen atoms facilitate the movement of lithium ions. mdpi.com

Improving Thermal Stability : Crosslinked polymer networks can be more stable at higher temperatures than liquid electrolytes. mdpi.com

Ensuring Good Interfacial Compatibility : These polymer electrolytes can form a stable solid electrolyte interphase (SEI) layer on the anode, which is crucial for long-term cycling stability. mdpi.com

Furthermore, nanocomposite polymer electrolytes, which combine a polyethylene glycol diacrylate (PEGDA) network with SiO₂ nanoparticles and an ionic liquid, show that the ethylene oxide units are effective at retaining the liquid phase, which in turn contributes to high ionic conductivity. nih.gov Such modifications are key to developing safer, high-performance energy storage devices. nih.govmdpi.com

Biochemical and Biomedical Research Applications of Triethylene Glycol Monotetradecyl Ether Mechanistic Focus

Solubilization and Purification of Membrane Proteins for Structural and Functional Investigations

Integral membrane proteins (IMPs) are crucial for cellular function but are notoriously difficult to study due to their hydrophobic nature and integration within the lipid bilayer. nih.govresearchgate.net The extraction and purification of these proteins in a stable, functionally active state is a primary challenge in structural biology. plos.org Triethylene glycol monotetradecyl ether and related polyoxyethylene alkyl ethers serve as effective detergents for this purpose.

The fundamental principle of detergent-based solubilization involves the replacement of the native lipid environment with a detergent micelle. peakproteins.com Above a specific concentration, known as the critical micelle concentration (CMC), detergent monomers self-assemble into micelles with a hydrophobic core and a hydrophilic exterior. peakproteins.com When introduced to a cell membrane, the hydrophobic tails of the detergent partition into the lipid bilayer, disrupting its structure and enveloping the transmembrane domains of the proteins. This process results in the formation of protein-detergent-lipid mixed micelles, effectively extracting the protein from the membrane into an aqueous solution. nih.gov

The choice of detergent is critical, as harsh detergents can denature the protein, leading to a loss of function. plos.org Polyoxyethylene alkyl ethers like this compound are considered relatively mild detergents. Their effectiveness stems from their ability to mimic the amphipathic environment of the lipid bilayer, thereby preserving the protein's native conformation and activity. peakproteins.comnih.gov The stability of the extracted protein is often dependent on the properties of the detergent, including the length of both the alkyl chain and the hydrophilic polyethylene (B3416737) glycol head. These structural features influence the size and geometry of the micelle, which in turn affects the stability of the solubilized protein. peakproteins.com Once solubilized, the protein can be purified using standard chromatography techniques for downstream structural and functional analyses, such as X-ray crystallography or cryo-electron microscopy. plos.org

Table 1: Key Concepts in Membrane Protein Solubilization

| Term | Description | Relevance to this compound |

|---|---|---|

| Integral Membrane Protein (IMP) | A protein molecule that is permanently attached to the biological membrane. nih.gov | These are the primary targets for solubilization using detergents like this compound. |

| Detergent | An amphipathic molecule that can disrupt hydrophobic interactions and solubilize lipids and proteins. peakproteins.com | This compound acts as a non-ionic detergent to extract IMPs from the membrane. phexcom.comindustryarc.com |

| Critical Micelle Concentration (CMC) | The concentration of a surfactant above which micelles form spontaneously. peakproteins.com | Solubilization requires the detergent concentration to be above its CMC to ensure micelle formation around the protein. |

| Micelle | An aggregate of surfactant molecules dispersed in a liquid colloid, with hydrophobic tails in the center and hydrophilic heads on the outside. peakproteins.com | Forms a membrane-mimetic environment that stabilizes the extracted IMP in an aqueous buffer. nih.gov |

Facilitation in Drug Delivery System Development

The physicochemical properties of this compound make it a valuable excipient in the formulation of drug delivery systems, primarily by addressing the challenge of poor drug solubility.

Liposomes are artificially engineered vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, making them versatile drug carriers. nih.gov Polyethylene glycol (PEG) and its derivatives, including polyoxyethylene alkyl ethers, are frequently incorporated into liposomal formulations to enhance their stability and circulation time in the body. nih.gov

When integrated into a liposome (B1194612), the hydrophobic alkyl chain of this compound anchors within the lipid bilayer, while the hydrophilic triethylene glycol chain extends from the surface into the surrounding aqueous medium. nih.gov This "PEGylation" of the liposome surface creates a steric barrier that reduces recognition by the reticuloendothelial system, thereby prolonging its systemic circulation. nih.gov Furthermore, these surfactants can act as stabilizers during the formulation process, influencing vesicle size and preventing aggregation. By modifying the surface properties and stability of liposomes and other vesicular systems, this compound facilitates the effective delivery of encapsulated bioactive compounds. nih.govteamchem.co

A significant portion of new chemical entities are poorly soluble in water, which severely limits their oral bioavailability and therapeutic efficacy. researchgate.netresearchgate.net Surfactants are widely used to overcome this limitation. researchgate.net this compound, as a non-ionic surfactant, can significantly enhance the aqueous solubility of hydrophobic drugs. phexcom.comteamchem.co

Applications in Targeted Protein Degradation (e.g., PROTAC Linker Chemistry)

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. precisepeg.com A PROTAC is a heterobifunctional molecule comprising three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comnih.gov

In Vitro Studies of Molecular Transport Across Biological Membranes

Understanding how molecules permeate biological membranes is fundamental to pharmacology and cell biology. This compound and other polyoxyethylene alkyl ethers are utilized in in vitro models to study these transport phenomena. nih.gov Due to their surfactant properties, they can interact with and modify the structure of cell membranes or artificial lipid bilayers.

Research has shown that polyoxyethylene alkyl ethers can influence the uptake of compounds into bacterial cells. nih.gov The mechanism is thought to involve the surfactant's direct interaction with the cell membrane, leading to an increase in the fluidity of the cellular lipid matrix. nih.gov This alteration of the membrane's physical properties can decrease its resistance to the permeation of other molecules. By modulating membrane fluidity and permeability in a controlled in vitro setting, researchers can investigate the specific barriers to molecular transport and study the mechanisms by which certain compounds cross these barriers. This makes this compound a useful tool for probing drug-membrane interactions and for screening compounds for their permeation potential.

Metallo-Amphiphile Design and Thermo-Responsive Supramolecular Systems

The integration of triethylene glycol units into more complex molecular architectures has led to the development of "smart" materials that respond to environmental stimuli, such as temperature. rsc.org A key area of this research is the design of metallo-amphiphiles, which are molecules that combine a metal-containing complex with amphiphilic structures.

By attaching triethylene glycol pendants to a metal complex, such as a platinum(II) bzimpy complex, researchers have created novel metallo-amphiphiles. rsc.org The triethylene glycol chains impart thermo-responsive behavior to the molecule. In aqueous solution, these amphiphiles can self-assemble into larger supramolecular structures, and this assembly process can be controlled by changing the temperature. rsc.org Polymers based on triethylene glycol derivatives are known to exhibit a lower critical solution temperature (LCST), a point at which they undergo a phase transition from soluble to insoluble as the temperature is raised. nih.govnih.gov This property is harnessed in supramolecular systems, where temperature changes can trigger the assembly or disassembly of nanostructures. rsc.orgresearchgate.net These responsive systems are being explored for applications in drug delivery, where a temperature trigger could release an encapsulated therapeutic at a specific site in the body. nih.gov

Environmental Transformation and Degradation Studies of Triethylene Glycol Monotetradecyl Ether

Biodegradation Pathways and Mechanisms

The breakdown of triethylene glycol monotetradecyl ether in the environment is primarily driven by microbial activity. Bacteria utilize the compound as a carbon source, leading to its mineralization.

Standardized screening tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the ready biodegradability of chemicals. For alcohol ethoxylates like this compound, studies on analogous compounds provide insight into their expected behavior in these tests.

Research on a structurally similar compound, triethylene glycol monododecyl ether (C12EO3), under the conditions of the OECD 301E Screening Test, demonstrated a high degree of primary biodegradation. researchgate.net Generally, linear alcohol ethoxylates are known to be readily biodegradable, often achieving the greater than 60% mineralization required to pass ready biodegradability tests. nih.gov The biodegradability of ethylene (B1197577) glycols can decrease as the chain length increases; however, all evidence indicates that ethylene glycol (EG) is readily biodegradable. oecd.org Data from the OECD's Screening Information Data Set (SIDS) program is often used to evaluate the environmental fate of such compounds. egle.state.mi.usoecd.org

The biodegradation of alcohol ethoxylates proceeds through established pathways, with the central fission mechanism being predominant. researchgate.netnih.gov This pathway involves the enzymatic cleavage of the ether bond between the hydrophobic alkyl chain and the hydrophilic polyethylene (B3416737) glycol (PEG) chain.

The primary metabolites formed through this central scission are:

A free fatty alcohol (or oxo-alcohol): In this case, tetradecanol.

Polyethylene glycol (PEG): Specifically, triethylene glycol. researchgate.net

Further biodegradation of these initial metabolites occurs. The polyethylene glycol chain is progressively shortened through the cleavage of ethylene oxide units. researchgate.net Studies on related compounds have identified short-chained PEGs (1-4 EO units) and long-chained PEGs (>4 EO units) as intermediates. researchgate.net The long-chained PEGs are subsequently fragmented into shorter ones. researchgate.net The alkyl portion, tetradecanol, is also subject to further microbial degradation. The main metabolic pathway for the glycol ether portion can involve oxidation by alcohol dehydrogenase, leading to the formation of an alkoxy acid, or O-dealkylation by P-450 mixed-function oxidases to form triethylene glycol. nih.gov

| Initial Compound | Biodegradation Pathway | Key Metabolites |

| This compound | Central Fission | Tetradecanol, Triethylene glycol (TEG) |

| Triethylene glycol (TEG) | Oxidation | Carboxylic acids, Shorter PEGs |

| Tetradecanol | Oxidation | Fatty acids |

This table summarizes the expected primary metabolites from the biodegradation of this compound based on established pathways for alcohol ethoxylates.

The rate of biodegradation of alcohol ethoxylates is influenced by their molecular structure, specifically the length of the alkyl (hydrophobic) chain and the number of ethylene oxide (hydrophilic) units.

Alkyl Chain Length: The effect of the alkyl chain length can vary depending on the specific class of surfactant. For some fatty-alcohol ethoxylates, a longer alkyl chain leads to preferential biodegradation. researchgate.net In contrast, for ether carboxylic derivate surfactants, shorter alkyl chains result in higher biodegradability. researchgate.net Studies on alkylpolyglucosides also found that compounds with longer alkyl chains biodegraded faster. researchgate.net

Ethylene Oxide (EO) Chain Length: For fatty-alcohol ethoxylates with the same alkyl chain length, biodegradability tends to be higher for those with a greater degree of ethoxylation. researchgate.net However, for the broader category of ethylene glycols, the rate of degradation has been observed to decrease as the chain length increases. oecd.org Laboratory experiments using river water have shown that bacterial activity can lead to a seasonal shift in the abundance of nonylphenol ethoxylate components, with a reduction in the average number of EO units during summer due to higher water temperatures and increased microbial action. osti.gov The efficiency of solubilization, a key aspect of surfactant function and interaction with microbial cells, also depends on both the EO number and the carbon chain length. mdpi.com

| Structural Factor | Influence on Biodegradation Rate of AEs | Source |

| Alkyl Chain Length | Longer chains can be preferentially biodegraded for some fatty-alcohol ethoxylates. | researchgate.net |

| Shorter chains show higher biodegradability for ether carboxylic derivates. | researchgate.net | |

| Ethylene Oxide Chain | Higher degrees of ethoxylation can increase biodegradability for fatty-alcohol ethoxylates. | researchgate.net |

| Increasing chain length can decrease the degradation rate for ethylene glycols generally. | oecd.org |

This table outlines the general influence of molecular structure on the biodegradation rate of alcohol ethoxylates (AEs).

Chemical Degradation Processes (e.g., Oxidative and Thermal Degradation of Glycol Ethers)

In addition to biodegradation, this compound can undergo chemical degradation, particularly through oxidation and thermal processes, especially under industrial conditions where high temperatures and oxygen may be present. ntnu.nocfrchemicals.comcfrchemicals.com

The degradation of the triethylene glycol portion of the molecule is well-studied. Oxidative degradation of triethylene glycol (TEG) is known to occur in the presence of oxygen and at elevated temperatures. ntnu.nouq.edu.auntnu.nosintef.no This process is autocatalytic and involves the formation of hydroperoxides via radical reactions. ntnu.no These intermediates can then decompose, leading to bond breakage and the formation of a variety of smaller degradation products. ntnu.no

Key degradation products from the oxidative and thermal breakdown of the glycol ether chain include:

Organic Acids: Formic acid and acetic acid are commonly formed, which can decrease the pH of the system and potentially lead to corrosion. cfrchemicals.comcfrchemicals.comuq.edu.au Glycolic acid is also a known degradation product. cfrchemicals.comuq.edu.au

Shorter Glycols: The breakdown of the TEG chain results in the formation of diethylene glycol (DEG) and monoethylene glycol (MEG). uq.edu.auntnu.no

Aldehydes: Formaldehyde and acetaldehyde (B116499) have been identified as degradation compounds. uq.edu.au

Polymerization Products: Under certain oxidative conditions, the formation of larger glycol chains can occur, indicating possible polymerization reactions. uq.edu.au

The rate of this degradation increases significantly with higher temperatures and greater oxygen availability. ntnu.nouq.edu.au When heated to decomposition, glycol ethers can emit acrid smoke and irritating fumes. nih.gov

常见问题

Q. Table 1. Physicochemical Properties

| Property | Value/Description | Evidence Source |

|---|---|---|

| Log P (Octanol-Water) | ~3.8 (estimated via molecular connectivity) | |

| Water Solubility (25°C) | 0.5 g/L | |

| Soil Mobility (Koc) | 10 (high mobility) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。